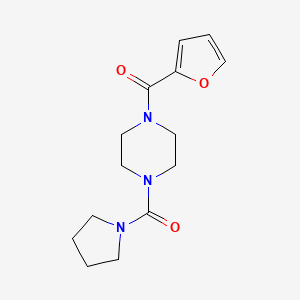![molecular formula C20H22N2O3 B5832190 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5832190.png)
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide, also known as DCFDA, is a fluorescent dye commonly used in scientific research applications. This compound has gained popularity due to its ability to detect reactive oxygen species (ROS) in cells and tissues.
作用机制
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide is a cell-permeable compound that can be easily taken up by cells. Once inside the cell, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide is deacetylated by intracellular esterases to form DCF. DCF is a highly fluorescent compound that can be detected by fluorescence microscopy and flow cytometry. DCF fluorescence intensity is directly proportional to the ROS levels in cells. ROS can oxidize DCF to form a highly fluorescent compound, 2',7'-dichlorodihydrofluorescein (DCFH), which can be detected by fluorescence microscopy and flow cytometry.
Biochemical and Physiological Effects:
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide is a non-toxic and cell-permeable compound that can be easily taken up by cells. DCF fluorescence intensity is directly proportional to the ROS levels in cells. ROS can cause oxidative damage to cells and tissues, leading to various diseases such as cancer, diabetes, and neurodegenerative disorders. 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide can be used to measure oxidative stress in cells and tissues, which can help in the diagnosis and treatment of various diseases.
实验室实验的优点和局限性
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide is a non-toxic and cell-permeable compound that can be easily taken up by cells. DCF fluorescence intensity is directly proportional to the ROS levels in cells. 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide is a highly sensitive and specific tool for measuring oxidative stress in cells and tissues. However, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide has some limitations. DCF fluorescence can be affected by various factors such as pH, temperature, and light. DCF fluorescence can also be affected by other fluorescent compounds present in cells and tissues.
未来方向
There are several future directions for the use of 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide in scientific research. One direction is to develop new fluorescent probes that can detect specific ROS in cells and tissues. Another direction is to use 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide in combination with other fluorescent probes to measure multiple parameters in cells and tissues. 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide can also be used to study the role of ROS in various diseases such as cancer, diabetes, and neurodegenerative disorders. Overall, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide is a highly useful tool for measuring oxidative stress in cells and tissues, and its applications in scientific research are expected to expand in the future.
合成方法
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide can be synthesized by reacting 5-(2-furylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione with 3-(2,2-dimethylpropanoyl)-1H-indole in the presence of acetic anhydride. The reaction yields 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide as a green-yellow powder with a high purity level.
科学研究应用
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide is widely used in scientific research to measure ROS levels in cells and tissues. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide is a non-toxic and cell-permeable compound that can be easily taken up by cells. Once inside the cell, 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide is converted into DCF, a highly fluorescent compound that can be detected by fluorescence microscopy and flow cytometry. DCF fluorescence intensity is directly proportional to the ROS levels in cells, making it an ideal tool for measuring oxidative stress in cells and tissues.
属性
IUPAC Name |
2-[3-(2,2-dimethylpropanoyl)indol-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-20(2,3)19(24)16-12-22(17-9-5-4-8-15(16)17)13-18(23)21-11-14-7-6-10-25-14/h4-10,12H,11,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUYFYNIENPZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-morpholinyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5832108.png)
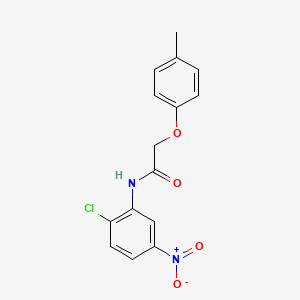

![2-[(4-biphenylylcarbonyl)amino]benzoic acid](/img/structure/B5832131.png)
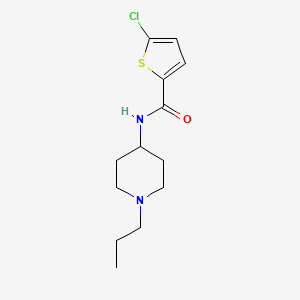
![2-[(4-chlorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5832156.png)
![6-ethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5832158.png)
![1-(2-fluorophenyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5832161.png)
![N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5832166.png)
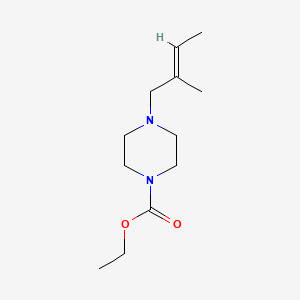
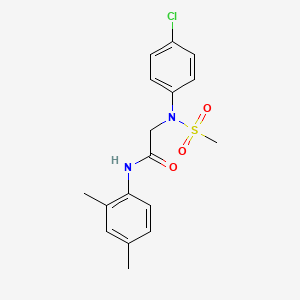
![N-ethyl-N'-(3-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832183.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5832195.png)
